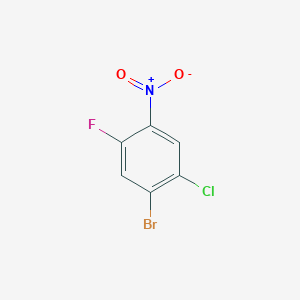

1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

説明

Contextual Significance of Poly-substituted Benzene (B151609) Compounds

Poly-substituted benzene compounds, which feature multiple functional groups attached to a central benzene ring, are fundamental components in a vast range of chemical applications. These structures are among the most common motifs found in pharmaceuticals, agrochemicals, and organic electronic materials. innovations-report.com The specific arrangement and identity of the substituents on the benzene ring profoundly influence the molecule's physical, chemical, and biological properties. This allows chemists to fine-tune molecules for specific functions, such as enhancing the efficacy of a drug or altering the electronic properties of a material. innovations-report.comnih.gov

The synthesis of multi-substituted benzene derivatives, however, presents a considerable challenge due to the need to control the precise positioning of different functional groups. innovations-report.com The development of methodologies for the programmed synthesis of these complex structures is an active and important area of chemical research, as it opens the door to novel molecules with unique properties for applications in nanotechnology, bio-imaging, and medicine. innovations-report.com

Rationale for Focused Research on 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

The compound this compound is a subject of focused research primarily due to its role as a versatile intermediate in organic synthesis. myskinrecipes.com Its unique poly-substituted structure, featuring three different halogen atoms (bromine, chlorine, and fluorine) and a nitro group, provides multiple reactive sites that can be selectively manipulated. This complex substitution pattern makes it a valuable building block for constructing highly functionalized molecules, particularly active pharmaceutical ingredients (APIs) and advanced agrochemicals that require halogenated aromatic structures. myskinrecipes.com

The presence of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, facilitating certain types of reactions while deactivating others. nih.gov This allows for controlled chemical transformations, which are essential in multi-step synthetic pathways. Researchers are interested in this specific compound to explore new chemical reactions and develop novel synthetic routes to complex target molecules. myskinrecipes.com

Below is a table detailing the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₂BrClFNO₂ |

| Molecular Weight | 254.44 g/mol nih.gov |

| IUPAC Name | 1-bromo-4-chloro-5-fluoro-2-nitrobenzene nih.gov |

| CAS Number | 960000-93-5 nih.gov |

| XLogP3 | 3.6 nih.gov |

Note: Data sourced from PubChem.

A documented synthesis route for this compound involves the nitration of 4-bromo-1-chloro-2-fluorobenzene. chemicalbook.com The key reagents used in this process are outlined in the table below.

| Reagent | Role |

| 4-Bromo-1-chloro-2-fluorobenzene | Starting Material |

| Ammonium (B1175870) nitrate | Nitrating Agent Component |

| Trifluoroacetic anhydride (B1165640) | Nitrating Agent Component |

| Dichloromethane (B109758) (DCM) | Solvent |

| Saturated sodium bicarbonate | Quenching Agent |

| Ethyl acetate (B1210297) (EtOAc) / Hexane | Solvents for Chromatography |

| Anhydrous sodium sulfate | Drying Agent |

Note: This information is based on a synthesis procedure available from ChemicalBook. chemicalbook.com

Overview of Key Academic Research Avenues for this compound

Academic research involving this compound primarily centers on its application as a strategic building block in the synthesis of more complex chemical entities. Its utility spans several key research areas:

Development of Novel Pharmaceuticals: The compound serves as a precursor for creating APIs with halogenated aromatic cores. The specific halogenation pattern can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. Researchers utilize this intermediate to synthesize new derivatives of potential therapeutic agents. nih.govmyskinrecipes.com

Synthesis of Advanced Agrochemicals: In the field of agricultural chemistry, this molecule is used to develop new pesticides and herbicides. myskinrecipes.com The presence and type of halogens can enhance the biological activity and stability of these agrochemicals.

Exploration of New Synthetic Methodologies: The compound's reactivity makes it an excellent substrate for exploring and developing new chemical reactions and synthetic pathways. myskinrecipes.com Its multiple, distinct functional groups allow for the investigation of selective chemical transformations.

Precursor for Dyes and Pigments: The nitro group in the compound makes it a valuable precursor in the manufacturing of colorants, such as azo dyes. myskinrecipes.com

In essence, this compound is a specialized chemical tool that enables the construction of complex, highly functionalized molecules for a variety of scientific and industrial applications.

Structure

3D Structure

特性

IUPAC Name |

1-bromo-2-chloro-5-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPJMSNYGIUYII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439319 | |

| Record name | 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027833-17-5 | |

| Record name | 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-chloro-5-fluoro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Bromo 2 Chloro 5 Fluoro 4 Nitrobenzene

Strategic Approaches to Regioselective Halogenation (Bromination, Chlorination, Fluorination)

The synthesis of a polyhalogenated benzene (B151609) ring is fundamentally governed by the principles of electrophilic aromatic substitution (EAS). The directing effects of the substituents already present on the ring dictate the position of subsequent additions. Halogens (F, Cl, Br) are deactivating yet ortho-, para-directing groups. google.com This means that while they slow down the rate of electrophilic substitution compared to benzene, they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.

The directing influence is a combination of two opposing electronic effects:

Inductive Effect (-I): Being highly electronegative, halogens withdraw electron density from the ring through the sigma bond, deactivating the ring towards attack by electrophiles.

Resonance Effect (+R): The lone pair electrons on the halogen atom can be donated to the aromatic π-system, increasing electron density, particularly at the ortho and para positions. bldpharm.com This resonance effect is responsible for the ortho-, para-directivity.

For polyhalogenated systems, the regiochemical outcome of a new substitution depends on the collective influence of all halogens present. Generally, the directing power follows the order F > Cl > Br > I for the resonance effect, although all are deactivating. Steric hindrance also plays a crucial role; bulky substituents can block access to adjacent ortho positions, favoring substitution at the less hindered para position or other available sites. google.com

Introduction of the Nitro Group into Substituted Benzene Systems

The introduction of a nitro group (–NO₂) onto an aromatic ring is a classic example of electrophilic aromatic substitution, typically achieved by using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). researchgate.net The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. ewadirect.comnih.gov

The mechanism proceeds in three main steps:

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the nitronium ion. researchgate.net

Electrophilic Attack: The π-electrons of the aromatic ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. researchgate.net

Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring. researchgate.net

In a substituted benzene system, the position of nitration is determined by the existing substituents. Halogens direct the incoming nitro group to the ortho and para positions. Conversely, the nitro group itself is a powerful deactivating and meta-directing group, making subsequent substitutions occur at the meta position relative to it. google.com When multiple halogens are present, the final position of the nitro group is a result of their combined directing effects and steric factors. For a precursor like 1-bromo-2-chloro-4-fluorobenzene, the fluorine atom, being the most activating of the halogens via resonance, would strongly direct an incoming electrophile to its ortho position (position 5), which is also meta to the bromo and chloro groups.

Multi-step Convergent and Divergent Synthetic Pathways for 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene

The synthesis of this compound (CAS Number: 111010-08-3) is not a trivial single-step process but requires a carefully planned multi-step pathway to ensure the correct placement of the four different substituents. ewadirect.com The order of reactions is critical to manage the directing effects of the groups being added. A plausible and logical retrosynthetic analysis suggests a pathway beginning with a less complex substituted aniline (B41778).

A likely synthetic route is detailed in Japanese patent JPH0653709B2. While the specific details are proprietary, a chemically sound pathway can be constructed based on established reactions:

Starting Material: The synthesis can commence with 2-chloro-4-fluoroaniline (B1295073).

Bromination (Sandmeyer Reaction): The amino group of 2-chloro-4-fluoroaniline is first converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrobromic acid (HBr) at low temperatures (0–5 °C). The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution. This classic Sandmeyer reaction replaces the diazonium group with a bromine atom, yielding the key intermediate, 1-bromo-2-chloro-4-fluorobenzene . A patent for a similar process confirms the viability of this step. google.com

Regioselective Nitration: The final step is the nitration of 1-bromo-2-chloro-4-fluorobenzene. In this molecule, all three halogens are ortho-, para-directors. The potential sites for nitration are positions 3, 5, and 6.

Position 3 is ortho to Cl and meta to Br and F.

Position 5 is ortho to F and meta to Br and Cl.

Position 6 is para to F, ortho to Br, and meta to Cl. The fluorine atom exerts the strongest ortho-directing effect among the halogens. Furthermore, position 5 is sterically accessible. Position 3 is heavily hindered by the adjacent bromine and chlorine atoms. Therefore, the nitration reaction is highly regioselective for position 5, leading to the desired product, This compound .

This linear sequence represents a logical and efficient pathway, where each step sets up the correct regiochemical outcome for the next.

Catalytic Synthesis Applications (e.g., Metal-Mediated Decarboxylative Halogenation)

While direct catalytic synthesis of this compound is not widely documented, catalytic methods are central to modern organic synthesis for installing halogens. One such advanced technique is metal-mediated decarboxylative halogenation. This method uses readily available carboxylic acids as starting materials to introduce halides, offering an alternative to traditional electrophilic substitution.

Recent research has demonstrated unified catalytic methods for the decarboxylative halogenation of (hetero)aryl carboxylic acids using copper catalysis. This strategy can be used to install bromine, chlorine, or fluorine. The general mechanism involves an aryl radical intermediate. For bromination, the process typically involves:

Formation of a metal-carboxylate complex (e.g., with copper).

Generation of an aryl radical via ligand-to-metal charge transfer, with the loss of CO₂.

The aryl radical then abstracts a halogen atom from a halogen source to form the final aryl halide product.

This approach is powerful because carboxylic acids are widely available and can provide access to aryl halides with substitution patterns that might be difficult to achieve through conventional EAS routes.

Green Chemistry Principles in the Synthesis of Halogenated Nitrobenzenes

The synthesis of halogenated nitrobenzenes traditionally involves harsh reagents, such as excess strong acids and halogenating agents, and often uses chlorinated solvents, leading to significant environmental concerns. Green chemistry aims to mitigate this impact by applying a set of principles to chemical synthesis. chemijournal.comrroij.com

Key green chemistry principles applicable to the synthesis of compounds like this compound include:

Use of Safer Solvents and Reagents: Replacing hazardous solvents like dichloromethane (B109758) with more benign alternatives or performing reactions under solvent-free conditions. ajrconline.org For nitration, using solid acid catalysts (e.g., sulfated zirconia, Nafion) can reduce the need for large quantities of corrosive sulfuric acid. researchgate.net

Catalysis: Employing catalytic reagents instead of stoichiometric ones minimizes waste. Catalytic halogenation and nitration protocols are being developed to improve efficiency and reduce environmental impact.

Energy Efficiency: Utilizing methods that reduce energy consumption, such as microwave-assisted synthesis or flow chemistry, which can often be performed at lower bulk temperatures or for shorter durations. researchgate.net

Waste Prevention: Developing high-yield, high-selectivity reactions that minimize the formation of byproducts, thus reducing the need for extensive purification and waste disposal.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions. For a multi-step synthesis of a polysubstituted compound, each step must be individually optimized. Key parameters include temperature, reaction time, solvent, and the molar ratio of reactants and catalysts.

For the critical nitration step of a polyhalogenated benzene, a typical optimization study would involve varying these parameters to achieve the highest possible regioselectivity and yield.

Table 1: Illustrative Optimization Parameters for Aromatic Nitration

| Parameter | Condition A | Condition B (Optimized) | Condition C | Rationale for Optimization |

| Nitrating Agent | Conc. HNO₃ only | HNO₃ / H₂SO₄ (1:2 ratio) | Fuming HNO₃ | Sulfuric acid is crucial for generating the highly reactive nitronium ion (NO₂⁺), significantly increasing the reaction rate and yield. |

| Temperature | 50-60 °C | 0-10 °C | 100 °C | Nitration is highly exothermic. Lower temperatures control the reaction rate, preventing over-nitration (dinitration) and decomposition, thereby improving selectivity for the mono-nitro product. |

| Reaction Time | 30 minutes | 2 hours | 6 hours | Sufficient time is needed for the reaction to proceed to completion. Too short a time results in low conversion, while excessively long times can increase byproduct formation. |

| Solvent | None (neat) | Dichloromethane | Acetic Anhydride (B1165640) | A solvent can improve homogeneity for solid substrates and help control the reaction temperature, although it adds to the process's environmental footprint. Acetic anhydride can be used in milder nitrations. |

This table is illustrative and based on general principles of aromatic nitration. Specific values would need to be determined experimentally for the synthesis of this compound.

Modern Synthetic Techniques (e.g., Microwave-Assisted Synthesis, Flow Chemistry)

Modern synthetic techniques offer significant advantages over traditional batch processing, particularly for hazardous reactions like nitration.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. researchgate.net Unlike conventional heating, which transfers energy slowly through conduction and convection, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can dramatically reduce reaction times (from hours to minutes), improve yields, and sometimes enhance regioselectivity. nih.gov For the synthesis of halogenated nitrobenzenes, microwave-assisted protocols can offer a cleaner, faster, and more energy-efficient alternative to conventional methods. ajrconline.org

Flow Chemistry: Flow chemistry involves performing reactions in a continuous stream through a reactor (e.g., a tube or microchannel) rather than in a flask. This approach offers superior control over reaction parameters. For highly exothermic and potentially explosive reactions like nitration, flow chemistry provides significant safety benefits. ewadirect.comvapourtec.com The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat dissipation, preventing the formation of hot spots and minimizing the risk of runaway reactions. researchgate.netbeilstein-journals.org This precise temperature control often leads to higher selectivity and yields, with reduced byproduct formation.

Table 2: Comparison of Conventional vs. Modern Synthetic Techniques for Nitration

| Feature | Conventional Batch Synthesis | Microwave-Assisted Synthesis | Flow Chemistry |

| Heating Method | External (oil bath, heating mantle) | Direct dielectric heating | External, but highly efficient heat exchange |

| Reaction Time | Hours | Minutes | Seconds to minutes |

| Temperature Control | Poor to moderate (potential for hot spots) | Good, but can have localized superheating | Excellent, precise control |

| Safety | High risk for exothermic reactions | Moderate risk | High safety profile, small reaction volumes |

| Scalability | Can be difficult and hazardous | Limited for large scale | Readily scalable by "numbering up" or extended run time |

| Yield & Selectivity | Often moderate | Often improved | Typically high yield and selectivity |

Mechanistic Investigations of 1 Bromo 2 Chloro 5 Fluoro 4 Nitrobenzene Reactivity

Nucleophilic Aromatic Substitution (SNAr) Pathways of Halogen Displacement

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. For SNAr to occur, the aromatic ring must be substituted with at least one strong electron-withdrawing group, and there must be a good leaving group. libretexts.org

In the case of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene, the potent electron-withdrawing nitro group significantly activates the benzene (B151609) ring towards nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the nitro group. The positions of the halogens in this compound are all subject to this activation.

The relative reactivity of the halogens as leaving groups in SNAr reactions is a critical factor in determining the reaction's regioselectivity. Generally, the leaving group ability in SNAr is inversely related to the carbon-halogen bond strength and the stability of the departing halide ion. While iodide is typically the best leaving group among the halogens, followed by bromide and then chloride, fluoride (B91410) is generally the poorest leaving group in SN1 and SN2 reactions. However, in SNAr, the order can be different. The high electronegativity of fluorine can make the attached carbon atom more electrophilic, accelerating the initial nucleophilic attack. youtube.com

For this compound, a nucleophile could potentially displace any of the three halogen atoms. The specific halogen that is displaced will depend on a combination of factors, including the nature of the nucleophile, the reaction conditions, and the relative activation of each position by the nitro group. The formation of the Meisenheimer complex is often the rate-determining step, and its stability is enhanced by the presence of electron-withdrawing groups at the ortho and para positions. pressbooks.pub

| Position | Halogen | Relative Position to Nitro Group | Expected Activation |

| 1 | Bromo | meta | Moderate |

| 2 | Chloro | ortho | High |

| 5 | Fluoro | para | High |

This table provides a qualitative prediction of the activation of each halogenated position towards SNAr based on its position relative to the electron-withdrawing nitro group.

Given the positions of the halogens relative to the nitro group, it is anticipated that the chloro and fluoro substituents are more activated towards nucleophilic attack than the bromo substituent. The ultimate product distribution will be a result of the complex interplay between the electronic effects of the substituents and the intrinsic leaving group abilities of the halogens under the specific reaction conditions.

Electrophilic Aromatic Substitution Reactivity Profiling

Electrophilic aromatic substitution (EAS) is the hallmark reaction of benzene and its derivatives. In contrast to SNAr, EAS is facilitated by electron-donating groups and retarded by electron-withdrawing groups. The nitro group in this compound is a powerful deactivating group, making the aromatic ring significantly less reactive towards electrophiles than benzene itself. msu.edu

Furthermore, the nitro group is a meta-director, meaning it directs incoming electrophiles to the positions meta to it. The halogens are also deactivating groups, but they are ortho, para-directors. In a polysubstituted benzene ring like this compound, the directing effects of all substituents must be considered.

The positions on the benzene ring available for substitution are C3 and C6. Let's analyze the directing effects of the existing substituents on these positions:

Nitro group (at C4): Directs incoming electrophiles to the meta positions, which are C2 and C6.

Bromo group (at C1): Directs to the ortho position (C2, C6) and the para position (C4, which is already substituted).

Chloro group (at C2): Directs to the ortho position (C1, C3) and the para position (C5, which is already substituted).

Fluoro group (at C5): Directs to the ortho position (C4, C6) and the para position (C2, which is already substituted).

| Potential Reaction | Reagents | Expected Outcome |

| Nitration | HNO₃, H₂SO₄ | Very difficult due to the strongly deactivated ring. If it occurs, the nitro group would likely add at C6. |

| Halogenation | X₂, Lewis Acid | Also very difficult. The position of substitution would be influenced by the directing effects of the existing halogens and the nitro group. |

| Sulfonation | SO₃, H₂SO₄ | Feasible under forcing conditions, likely leading to substitution at C6. |

| Friedel-Crafts Alkylation/Acylation | R-X/RCO-X, Lewis Acid | Generally unsuccessful on strongly deactivated rings like this one. |

This table outlines the expected outcomes for common electrophilic aromatic substitution reactions on this compound, based on established principles of aromatic reactivity.

Reduction Chemistry of the Nitro Group in this compound

The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis, providing a route to anilines which are versatile intermediates. A variety of reducing agents can accomplish this conversion, including catalytic hydrogenation (e.g., H₂, Pd/C), metal-acid combinations (e.g., Fe/HCl, Sn/HCl), and transfer hydrogenation (e.g., hydrazine, ammonium (B1175870) formate). wikipedia.org

A significant challenge in the reduction of the nitro group in this compound is the potential for hydrodehalogenation, where one or more of the halogen substituents are reductively cleaved from the aromatic ring. The susceptibility of a carbon-halogen bond to hydrogenolysis generally follows the trend C-I > C-Br > C-Cl > C-F.

Therefore, the choice of reducing agent and reaction conditions is crucial to achieve selective reduction of the nitro group while preserving the halogen substituents.

| Reducing Agent | Potential for Hydrodehalogenation | Comments |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | High, especially for the C-Br bond. | Careful selection of catalyst and control of reaction conditions (temperature, pressure) is necessary to enhance selectivity. |

| Metal-Acid (e.g., Fe/HCl, SnCl₂) | Lower than catalytic hydrogenation. | Often provides good selectivity for nitro group reduction in the presence of halogens. |

| Sodium Dithionite (Na₂S₂O₄) | Low | A mild reducing agent that is often chemoselective for nitro groups. |

| Transfer Hydrogenation | Variable | The outcome depends on the specific hydrogen donor and catalyst used. |

This table compares common methods for nitro group reduction and their potential for causing unwanted dehalogenation in the context of this compound.

The successful reduction of the nitro group would yield 4-bromo-5-chloro-2-fluoroaniline, a valuable intermediate for the synthesis of more complex molecules. The resulting amino group can then be further functionalized, for example, through diazotization followed by Sandmeyer or related reactions.

Reactivity of Halogen Substituents in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide. organic-chemistry.orgwikipedia.orgwikipedia.org

In this compound, the three different halogen atoms offer the potential for selective cross-coupling. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl >> F. This trend is primarily due to the bond dissociation energies of the carbon-halogen bonds, which must be cleaved during the oxidative addition step of the catalytic cycle.

This reactivity difference allows for the possibility of sequential cross-coupling reactions. For instance, under carefully controlled conditions, it should be possible to selectively couple a reagent at the C-Br bond while leaving the C-Cl and C-F bonds intact. Subsequent modification of the reaction conditions could then allow for coupling at the C-Cl bond. The C-F bond is generally the least reactive and typically requires specialized catalysts and conditions to participate in cross-coupling reactions.

| Cross-Coupling Reaction | Typical Reagents | Expected Site of Reactivity |

| Suzuki Coupling | Organoboronic acid or ester, Pd catalyst, base | Primarily at the C-Br bond under standard conditions. |

| Heck Reaction | Alkene, Pd catalyst, base | Primarily at the C-Br bond. organic-chemistry.org |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Primarily at the C-Br bond. wikipedia.org |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Primarily at the C-Br bond. |

This table summarizes the expected regioselectivity of common cross-coupling reactions with this compound based on the general reactivity trend of aryl halides.

The presence of the nitro group can influence the efficiency of cross-coupling reactions. While it is generally well-tolerated, its strong electron-withdrawing nature can affect the electronic properties of the catalyst and the substrate, potentially requiring optimization of the reaction conditions.

Kinetic and Thermodynamic Characterization of Key Transformations

For SNAr reactions , the rate of reaction is expected to be influenced by the concentration of both the substrate and the nucleophile. The reaction likely follows second-order kinetics. The activation energy for the reaction will depend on the stability of the Meisenheimer complex intermediate. The more stable the intermediate, the lower the activation energy and the faster the reaction. The relative rates of displacement of the different halogens would provide insight into the balance between the activation by the nitro group and the leaving group ability of each halogen.

In electrophilic aromatic substitution , the reaction rate will be significantly slower than that of benzene due to the deactivating effects of the substituents. The reaction kinetics would likely be complex, with the rate depending on the concentrations of the substrate, the electrophile, and any catalysts.

For nitro group reduction , the reaction kinetics will be highly dependent on the chosen method. Catalytic hydrogenations, for example, often exhibit complex kinetics that are influenced by factors such as catalyst loading, hydrogen pressure, and substrate concentration.

The thermodynamics of these reactions will determine the position of the equilibrium. Most substitution and reduction reactions on aromatic rings are thermodynamically favorable, leading to the formation of stable products.

Advanced Spectroscopic and Structural Elucidation of 1 Bromo 2 Chloro 5 Fluoro 4 Nitrobenzene

Infrared (IR) and Raman Spectroscopy for Vibrational Mode AnalysisThe IR and Raman spectra would show characteristic vibrational bands. Key expected frequencies would include:

Asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically found in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-Br, C-Cl, and C-F stretching vibrations at lower frequencies.

Aromatic C-H and C=C stretching vibrations.

Without access to recorded spectra for 1-bromo-2-chloro-5-fluoro-4-nitrobenzene, a detailed assignment of vibrational modes and the creation of corresponding data tables is not feasible.

To provide a scientifically rigorous and accurate article as requested, access to experimental or validated computational spectroscopic data for this compound is essential. As this information is not available in the public domain at this time, the generation of the article is not possible.

X-ray Crystallography for Solid-State Structure Determination (if applicable to related compounds)

In a similar vein, the crystal structure of 1-Chloro-2-methyl-4-nitrobenzene has been determined to be in the monoclinic space group P 21/n. researchgate.net The molecule is nearly planar, with a small dihedral angle between the nitro group and the phenyl ring. researchgate.net The stability of its crystal structure is maintained by π-π contacts between adjacent benzene (B151609) rings, C–H...O hydrogen bonds, and close Cl...O contacts. researchgate.net Such interactions are also expected to be present in the crystal lattice of this compound, influencing its melting point, solubility, and other physical characteristics.

The molecular packing in these related structures is often dense, with molecules arranged in layers or chains. For example, in some halogen-substituted benzimidazoles, intermolecular Halogen···N contacts are the determining factor for the crystal packing, assembling molecules into chains. These chains are further linked by C–H···π contacts to form a three-dimensional network. mdpi.com

The following table summarizes the crystallographic data for a related compound, 1-Chloro-2-methyl-4-nitrobenzene, which can serve as a model for understanding the potential solid-state structure of this compound. researchgate.net

| Parameter | 1-Chloro-2-methyl-4-nitrobenzene |

| Chemical Formula | C7H6ClNO2 |

| Molecular Weight | 171.58 |

| Crystal System | Monoclinic |

| Space Group | P 21/n |

| a (Å) | 13.5698(8) |

| b (Å) | 3.7195(3) |

| c (Å) | 13.5967(8) |

| β (º) | 91.703(3) |

| Volume (ų) | 685.96(10) |

Data sourced from the synthesis and crystal structure report of 1-Chloro-2-methyl-4-nitrobenzene. researchgate.net

The study of these related compounds underscores the importance of the type and position of halogen and nitro substituents on the benzene ring in dictating the final crystal structure. The interplay of various weak and strong intermolecular forces ultimately determines the molecular arrangement and the macroscopic properties of the compound.

Computational and Theoretical Chemistry Studies of 1 Bromo 2 Chloro 5 Fluoro 4 Nitrobenzene

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map for 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene has not been published in scientific literature. An MEP analysis would be instrumental in identifying the electrophilic and nucleophilic sites on the molecule, thereby predicting its reactivity towards other chemical species. Without a dedicated study, a visual and quantitative map of the electrostatic potential is not available.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

A Frontier Molecular Orbital (FMO) analysis, examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound, has not been documented in a research context. This type of analysis is fundamental for predicting the feasibility and pathways of chemical reactions, including pericyclic reactions and nucleophilic/electrophilic attacks. The specific energies and spatial distributions of the HOMO and LUMO for this compound remain uncharacterized in the literature.

Computational Modeling of Reaction Mechanisms and Transition States

There is no available research that computationally models the reaction mechanisms or identifies the transition states for reactions involving this compound. Such studies would provide critical insights into the kinetics and thermodynamics of its chemical transformations, but this area remains unexplored for this molecule.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues

While general Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models exist for classes of nitroaromatic or halogenated compounds, no studies specifically develop or apply these models to this compound or a closely related series of its analogues. Such research would be valuable for predicting biological activity or physical properties based on molecular structure, but it has not been conducted for this compound.

Applications of 1 Bromo 2 Chloro 5 Fluoro 4 Nitrobenzene As a Chemical Intermediate

Role in Pharmaceutical Synthesis and Drug Discovery

The halogenated and nitrated aromatic structure of 1-bromo-2-chloro-5-fluoro-4-nitrobenzene makes it a key component in the field of medicinal chemistry. It serves as a foundational element for constructing larger, more complex molecules with potential therapeutic properties.

This compound functions as a crucial starting material in the synthesis of Active Pharmaceutical Ingredients (APIs). Halogenated aromatic compounds are integral to many drug structures, and this intermediate provides a ready-made, multi-functionalized core. myskinrecipes.com The presence of different halogens (bromine, chlorine, and fluorine) allows for selective participation in various chemical reactions, such as cross-coupling and nucleophilic aromatic substitution, enabling the construction of complex drug scaffolds. atomfair.com The nitro group can be readily reduced to an amino group, which introduces a key functional handle for further molecular elaboration, expanding its utility in building diverse pharmaceutical agents. atomfair.com

Table 1: Functional Groups and Their Roles in API Synthesis

| Functional Group | Position | Potential Role in Synthesis |

| Bromo | 1 | Site for cross-coupling reactions (e.g., Suzuki, Heck) |

| Chloro | 2 | Site for nucleophilic aromatic substitution |

| Fluoro | 5 | Can enhance metabolic stability and binding affinity of the final API |

| Nitro | 4 | Precursor to an amino group for further derivatization |

The development of new drugs often involves creating a library of analogues of a lead compound to optimize its biological activity. The structure of this compound is ideally suited for this purpose. Its multiple reactive sites can be selectively modified to produce a range of derivatives. atomfair.com For instance, the bromine atom can be replaced using a Suzuki coupling reaction, while the nitro group is reduced and acylated, leading to a wide variety of structurally related compounds. Research has shown that the presence of a bromo-substituent can be crucial for inducing or enhancing the biological potency of synthesized molecules. mdpi.com This allows medicinal chemists to systematically alter the molecule's properties and explore its therapeutic potential.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This compound serves as an excellent scaffold for SAR studies. Each functional group can be systematically modified or replaced to probe its importance for the target interaction.

Key modifications for SAR studies include:

Halogen Substitution: Replacing the bromine or chlorine with other groups to determine the effect of halogen size and electronegativity on activity.

Nitro Group Reduction and Derivatization: Converting the nitro group to an amine and then creating a series of amides or sulfonamides to explore the impact of different substituents at this position.

Fluorine Atom: The fluorine atom is often retained as it can positively influence pharmacokinetic properties like metabolic stability and membrane permeability.

This systematic modification helps in identifying the key pharmacophoric elements required for biological activity, guiding the design of more potent and selective drug candidates. nih.gov

Utility in Agrochemical Development

In addition to its role in pharmaceuticals, this compound is a valuable intermediate in the agrochemical sector. Its unique halogenation pattern is a key feature in the design of modern herbicides and pesticides. myskinrecipes.com

This compound serves as a building block for various agrochemicals. myskinrecipes.comatomfair.com The synthesis of novel herbicides and pesticides often relies on halogenated aromatic cores to impart specific biological activities. A closely related isomer, 1-bromo-2-chloro-4-fluoro-5-nitrobenzene, has been identified as an herbicidal agent itself. biosynth.com Its mode of action involves interfering with photosynthesis and inhibiting key plant enzymes like phenylalanine ammonia (B1221849) lyase, which disrupts the production of essential plant hormones. biosynth.com This provides a clear rationale for using the this compound scaffold as a starting point to develop new herbicidal compounds that may operate through similar mechanisms.

The design of new agrochemicals aims to create molecules with high efficacy against target pests or weeds while minimizing environmental impact. The multi-functional nature of this compound allows for extensive chemical modification to fine-tune these properties. atomfair.com Researchers can leverage its structure to develop novel compounds with improved potency, selectivity, and environmental degradation profiles. The ability to perform regioselective reactions on the aromatic ring is particularly advantageous, enabling the precise placement of functional groups to optimize biological activity against specific agricultural targets. atomfair.com

Applications in Material Science and Specialty Chemicals

The structural characteristics of this compound make it a valuable precursor in the synthesis of a range of materials and specialty chemicals. The presence of the nitro group, in particular, is a key feature that allows for its use in the creation of dyes and pigments.

Precursor for Dyes and Pigments

The nitro group of this compound is a critical functional group for its application in the synthesis of azo dyes. This class of dyes is characterized by the presence of an azo group (-N=N-), which forms a conjugated system responsible for the color of the compound. The synthesis of azo dyes typically involves the reduction of a nitroaromatic compound to an aromatic amine, followed by diazotization and coupling with a suitable coupling component.

While specific examples of dyes synthesized directly from this compound are not extensively documented in publicly available literature, the established chemical pathway for producing azo dyes from nitroaromatic compounds provides a clear potential application for this molecule. The presence of multiple halogen substituents on the aromatic ring could also be leveraged to modify the final properties of the dye, such as its color, fastness, and solubility.

The general process for the synthesis of an azo dye from a nitroaromatic precursor is outlined in the table below.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Reduction of Nitro Group | e.g., Sn/HCl, H₂/Pd | Aromatic Amine |

| 2 | Diazotization | NaNO₂, HCl | Diazonium Salt |

| 3 | Azo Coupling | Coupling Component (e.g., phenol, aniline (B41778) derivative) | Azo Dye |

Table 1: General Synthesis Pathway for Azo Dyes from Nitroaromatic Compounds

Synthesis of Functional Polymers and Monomers

The development of functional polymers and monomers often relies on the use of highly substituted aromatic building blocks. While direct polymerization of this compound is not a typical application, its derivatives can serve as monomers in polymerization reactions. For instance, the nitro group can be reduced to an amine, and the bromine atom can be converted to other functional groups suitable for polymerization, such as a vinyl or an acrylic group.

The presence of fluorine in the molecule is of particular interest in polymer science. Fluorinated polymers are known for their desirable properties, including high thermal stability, chemical resistance, and low surface energy. Therefore, derivatives of this compound could be utilized to synthesize specialty polymers with tailored properties for advanced applications.

Catalytic Applications in Organic Synthesis

While this compound is not typically used as a catalyst itself, it can serve as a precursor for the synthesis of ligands that can be used to create catalysts. The diverse array of functional groups on the molecule allows for its modification into ligands that can coordinate with metal centers, such as palladium, to form catalytically active complexes.

For example, a related compound, 1-bromo-2-chloro-4-fluorobenzene, has been used in the preparation of a biphenyl (B1667301) catalyst for peptide synthesis. This process involves the synthesis of a Grignard reagent from the aryl halide, which is then used to form a more complex ligand structure. A similar synthetic strategy could potentially be applied to this compound to create novel ligands for various catalytic applications, including cross-coupling reactions.

Development of Novel Chemical Reagents and Building Blocks

One of the most significant applications of this compound is as a building block for the synthesis of more complex molecules. The differential reactivity of the halogen atoms and the nitro group allows for selective transformations, making it a valuable tool in multi-step organic synthesis.

For instance, the bromine atom can be selectively targeted for the formation of organometallic reagents, such as Grignard reagents or organolithium species. These reagents are powerful nucleophiles that can be used to form new carbon-carbon bonds. The general scheme for the formation of a Grignard reagent is shown below:

Ar-Br + Mg → Ar-MgBr

Furthermore, the bromine atom can be converted into a boronic acid or a boronic ester functional group. These boron-containing compounds are key reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for the formation of biaryl compounds.

The nitro group can also be transformed into a variety of other functional groups. As mentioned earlier, it can be reduced to an amine, which can then be further modified. A patent describing the synthesis of a related compound, 5-bromo-1,3-dichloro-2-fluoro-benzene, involves the reduction of 1,3-dichloro-2-fluoro-4-nitro-benzene to the corresponding aniline as a key step. google.com This highlights the utility of the nitro-to-amine transformation in the synthesis of complex intermediates.

Moreover, a patent for the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid, an intermediate for pesticides, utilizes a nitration reaction on a toluene (B28343) derivative, demonstrating the importance of this substitution pattern in the development of agrochemicals. google.com

Future Research Directions and Emerging Trends for 1 Bromo 2 Chloro 5 Fluoro 4 Nitrobenzene

Exploration of Chemo- and Regioselective Functionalization Strategies

The reactivity of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene is dictated by the interplay of its substituents. The potent electron-withdrawing nitro group deactivates the ring towards electrophilic aromatic substitution (EAS) but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it. wikipedia.orgwikipedia.org Conversely, the halogen atoms (Bromo, Chloro, Fluoro) are deactivating yet ortho-, para-directing for EAS. unizin.org This complex electronic landscape presents a significant opportunity for the exploration of selective functionalization.

Future research will likely focus on developing highly chemo- and regioselective reactions. For instance, in nucleophilic aromatic substitution, the positions ortho and para to the nitro group are activated. This would make the chlorine at C2 and the bromine at C1 potential leaving groups. The relative reactivity of these halogens as leaving groups (typically I > Br > Cl > F) will be a key factor in determining the site of substitution. numberanalytics.com Research into using specific nucleophiles and catalysts to selectively replace one halogen over the other will be a significant area of investigation.

Table 1: Predicted Reactivity for Nucleophilic Aromatic Substitution (SNAr)

| Position | Substituent | Activation by Nitro Group | Leaving Group Ability | Predicted Reactivity |

|---|---|---|---|---|

| C1 | Bromo | Para | Good | High |

| C2 | Chloro | Ortho | Moderate | Moderate to High |

| C5 | Fluoro | Meta | Poor | Low |

Furthermore, the reduction of the nitro group to an amino group would dramatically alter the reactivity of the aromatic ring, transforming it from a deactivated to a highly activated system for electrophilic substitution. rsc.org Future studies will likely explore tandem reaction sequences where the nitro group is first used to direct nucleophilic substitutions, then reduced to an amine to facilitate subsequent electrophilic substitutions at different positions.

Integration with Automation and High-Throughput Experimentation

The exploration of the vast chemical space accessible from this compound can be significantly accelerated through the integration of automation and high-throughput experimentation (HTE). acs.orgyoutube.com HTE allows for the parallel execution of a large number of reactions on a small scale, enabling the rapid screening of various reaction conditions, catalysts, and reagents. nih.govtrajanscimed.com

In the context of this specific compound, HTE can be employed to:

Screen a diverse library of nucleophiles to identify those that react with high selectivity at a specific halogen position.

Optimize reaction conditions (e.g., temperature, solvent, catalyst) for desired transformations, such as selective mono-substitution. researchgate.net

Rapidly synthesize a library of derivatives for biological screening in drug discovery programs. youtube.com

The data generated from HTE can be used to train machine learning algorithms to predict reaction outcomes and guide the design of future experiments, creating a closed-loop system for accelerated discovery. youtube.com

Table 2: Potential High-Throughput Experimentation Screen for Selective Functionalization

| Variable | Parameters to Screen | Objective |

|---|---|---|

| Nucleophile | Amines, alkoxides, thiols, etc. | Determine chemoselectivity |

| Catalyst | Palladium, copper, nickel-based catalysts | Improve reaction rates and selectivity |

| Solvent | Polar aprotic, protic, nonpolar | Optimize solubility and reactivity |

| Temperature | Range from room temperature to elevated temperatures | Control reaction kinetics |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and ensuring process safety. Advanced spectroscopic techniques, such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for real-time reaction monitoring. spectroscopyonline.comrsc.org

These techniques allow researchers to:

Track the concentration of reactants, intermediates, and products in real-time without the need for sampling.

Gain insights into reaction mechanisms by identifying transient intermediates.

Determine reaction endpoints accurately, preventing the formation of impurities from over- or under-reaction.

For example, in a nucleophilic aromatic substitution reaction, the disappearance of the C-Halogen vibrational band and the appearance of a new band corresponding to the C-Nucleophile bond could be monitored to follow the reaction progress. spectroscopyonline.com This data is invaluable for developing robust and scalable synthetic processes.

Predictive Modeling and Machine Learning Applications in Synthetic Design

The regioselectivity of reactions on polysubstituted aromatic rings can be challenging to predict based on simple electronic and steric arguments alone. Predictive modeling and machine learning are emerging as powerful tools to address this challenge. nih.gov

For this compound, several computational approaches can be envisioned:

Density Functional Theory (DFT) calculations can be used to model the reaction pathways of various nucleophilic and electrophilic substitutions. mdpi.comrsc.orgrsc.org By calculating the activation energies for substitution at different positions, the most likely site of reaction can be predicted.

Machine learning models , such as RegioML and RegioSQM, trained on large datasets of aromatic substitution reactions, can predict the regioselectivity of reactions with high accuracy. rsc.orgnih.govd-nb.infonih.gov These models can be used to quickly screen potential reactions and prioritize those that are most likely to yield the desired product.

AI-driven retrosynthesis tools can help chemists design efficient synthetic routes to complex target molecules starting from this compound. chemrxiv.org

These computational tools will enable a more rational and efficient approach to synthetic design, reducing the number of trial-and-error experiments required. rsc.org

Sustainable Synthesis and Process Intensification

There is a growing emphasis in the chemical industry on developing more sustainable and environmentally friendly manufacturing processes. nih.gov Future research on the synthesis and functionalization of this compound will likely focus on green chemistry principles.

Key areas of investigation will include:

Development of greener synthetic routes to the compound itself, potentially avoiding harsh nitrating conditions. nih.gov

Use of alternative, less hazardous solvents and reagents in its subsequent reactions.

Catalytic methods for the reduction of the nitro group that avoid the use of stoichiometric metal reductants, which generate large amounts of waste. rsc.orgrsc.org

Process intensification , including the use of flow chemistry. Flow reactors offer improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for continuous manufacturing, leading to more efficient and sustainable processes.

By embracing these emerging trends, the scientific community can unlock the full potential of this compound as a valuable building block for the synthesis of complex molecules in a more efficient, selective, and sustainable manner.

Q & A

What are the optimal synthetic routes for preparing 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene, and how can reaction conditions be adjusted to improve yield?

Level : Basic

Methodological Answer :

- Step 1 : Start with a pre-functionalized benzene derivative (e.g., 1-bromo-2-chloro-5-fluorobenzene).

- Step 2 : Nitration at the para position to the bromine atom requires careful control of nitrating agents (e.g., HNO₃/H₂SO₄ mixture) to avoid over-nitration. Temperature should be maintained below 50°C to minimize side reactions .

- Step 3 : Monitor reaction progress via TLC or HPLC. Post-reaction, quench with ice-water to precipitate the product.

- Step 4 : Optimize yield by adjusting stoichiometry (e.g., 1.2 equivalents of HNO₃) and using inert atmospheres to prevent oxidation of halogens .

How can conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved when characterizing this compound?

Level : Advanced

Methodological Answer :

- Approach 1 : Cross-validate using multiple techniques:

- ¹H/¹³C NMR : Identify halogen-induced deshielding (e.g., fluorine at δ 110–120 ppm in ¹⁹F NMR) and nitro group splitting patterns .

- High-resolution MS : Confirm molecular ion ([M+H]⁺ at m/z 268.89) and isotopic patterns (Br/Cl signatures) .

- Approach 2 : Use computational tools (e.g., DFT calculations) to predict NMR chemical shifts and compare with experimental data .

What strategies are effective in minimizing dehalogenation or nitro group reduction during functionalization reactions?

Level : Advanced

Methodological Answer :

- Strategy 1 : Employ mild reducing agents (e.g., NaBH₄/CuI for nitro retention) instead of catalytic hydrogenation, which may reduce halogens .

- Strategy 2 : Use protective groups (e.g., Boc for amines) to shield reactive sites during cross-coupling (e.g., Suzuki-Miyaura) .

- Strategy 3 : Optimize solvent polarity (e.g., DMF for stability) and avoid high temperatures (>100°C) to prevent bond cleavage .

How do steric and electronic effects of substituents influence the reactivity in cross-coupling reactions?

Level : Advanced

Methodological Answer :

- Electronic Effects :

- Steric Effects :

What purification techniques are most effective for this compound given its solubility profile?

Level : Basic

Methodological Answer :

- Step 1 : Use solubility data from analogs (e.g., nitrobenzoic acids dissolve in DMSO/DMF; halogens reduce aqueous solubility) .

- Step 2 : Perform recrystallization in ethanol/water (7:3 v/v) at 0–5°C to isolate crystals.

- Step 3 : For trace impurities, employ silica gel chromatography with hexane:ethyl acetate (4:1) as the mobile phase .

How can computational chemistry predict reaction pathways or stability issues for this compound?

Level : Advanced

Methodological Answer :

- Tool 1 : Use Gaussian or ORCA for DFT calculations to model transition states in nitration or halogenation steps .

- Tool 2 : Predict thermal stability via molecular dynamics simulations (e.g., bond dissociation energies of C-Br vs. C-Cl) .

- Validation : Compare simulated IR spectra (e.g., nitro group stretching at 1520 cm⁻¹) with experimental data to confirm accuracy .

What are the challenges in achieving regioselective functionalization of polyhalogenated nitroaromatics like this compound?

Level : Advanced

Methodological Answer :

- Challenge 1 : Competing directing effects (e.g., -NO₂ directs meta, -Br para). Use steric maps to identify accessible positions .

- Challenge 2 : Halogen exchange under harsh conditions. Mitigate via low-temperature Pd catalysis (e.g., 40°C in THF) .

- Case Study : In 5-Bromo-3-chloro-2-fluoro-1-nitrobenzene, fluorination at position 5 was achieved using AgF under microwave irradiation .

How does the presence of multiple electron-withdrawing groups affect the compound's behavior in nucleophilic aromatic substitution?

Level : Advanced

Methodological Answer :

- Effect 1 : The -NO₂ group enhances ring electrophilicity but slows substitution due to decreased π-electron density.

- Effect 2 : Fluorine’s inductive effect stabilizes intermediates, while chlorine’s polarizability facilitates leaving-group departure .

- Optimization : Use strong nucleophiles (e.g., NaN₃ in DMSO) and heat (80–100°C) to overcome activation barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。